Phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl-
Description
Properties
CAS No. |
356569-72-7 |
|---|---|
Molecular Formula |
C14H11FN4 |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)phthalazin-1-yl]hydrazine |
InChI |
InChI=1S/C14H11FN4/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(17-16)19-18-13/h1-8H,16H2,(H,17,19) |
InChI Key |
IBXDLBXKIXWOMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- can be achieved through various methods. One common approach involves the nucleophilic substitution of phthalhydrazide with 4-fluorobenzaldehyde under reflux conditions. This reaction typically requires a base catalyst and an organic solvent such as ethanol or methanol . Another method involves the use of a heterogeneous base catalyst based on silica nanoparticles obtained from rice husk . This green methodology not only improves the purity of the product but also provides environmental and economic advantages.
Industrial Production Methods
Industrial production of phthalazine derivatives often involves multicomponent reactions (MCRs) due to their efficiency and ability to produce a wide range of heterocyclic compounds. The use of green catalysts and environmentally friendly solvents is becoming increasingly important in industrial settings to reduce the environmental impact of chemical synthesis .
Chemical Reactions Analysis
Hydrazine-Mediated Cyclization
The compound is synthesized via hydrazine hydrate reactions with precursors like indenone derivatives or phthalic anhydride analogs. For example:
-
Cyclization of indenone intermediates (e.g., 2 in ) with hydrazine hydrate yields the phthalazine core.
-
Chlorination of resulting phthalazinones (3a,b ) with POCl₃ produces 1-chlorophthalazines (3a,b ) , which serve as intermediates for nucleophilic substitutions.
Key Reaction Conditions
Nucleophilic Substitution at Position 1
The hydrazinyl group at position 4 and chlorine at position 1 enable diverse functionalization:
-
Reaction with p-phenylenediamine forms 4a,b , which further react with benzoyl chlorides or arylisocyanates to produce biarylamides (5a–d ) or biarylureas (6a–f ) .
-
Substitution with piperazine derivatives generates compounds with enhanced biological activity .
Example Pathway
-
3a + p-phenylenediamine → 4a
-
4a + benzoyl chloride → 5a (biarylamide)
-
4a + arylisocyanate → 6a (biarylurea)
Electrophilic Aromatic Substitution
The 4-fluorophenyl group directs electrophilic attacks to specific positions:
-
Bromination using NBS (N-bromosuccinimide) and dibenzoyl peroxide introduces bromine at position 4, enabling Suzuki couplings or Ullmann reactions .
Key Reaction
| Substrate | Reagents | Product | Application | Source |
|---|---|---|---|---|
| Phthalazine 14 | NBS, dibenzoyl peroxide | Bromo derivative 15 | Intermediate for cross-coupling |
Sugar Moiety Incorporation
The hydrazinyl group facilitates conjugation with carbohydrate derivatives:
-
Reaction of chlorophthalazine (4 ) with per-O-acetyl sugars (e.g., 1,2,3,4,6-penta-O-acetyl-β-d-glucopyranose) yields nucleoside analogs (23a,b ) .
-
Trimethylsilyloxy protection enables regioselective glycosylation at position 1 .
Example Reaction
-
4 + 1,2,3,4,6-penta-O-acetyl-β-d-glucopyranose → 23a (β-anomer)
Heterocycle Formation
The hydrazinyl group participates in cyclocondensation reactions:
-
Reaction with lactones (e.g., d-glucono-1,5-lactone) forms 1,3,4-oxadiazole derivatives (23a,b ) via ring-opening and dehydrative cyclization .
-
Vielsmeier–Haack reactions with acetophenone yield pyrazole or triazole hybrids .
Key Transformation
| Starting Material | Reagents | Product | Biological Activity | Source |
|---|---|---|---|---|
| Hydrazide 3 | d-Glucono-1,5-lactone | Oxadiazole derivative | Antimicrobial |
Thiolation and Alkylation
-
Treatment with Lawesson’s reagent converts carbonyl groups to thiocarbonyls, enabling thiol-ene click chemistry .
-
Alkylation with ethyl chloroacetate introduces ester-functionalized side chains (20 ) .
| Reaction Type | Reagents | Product | Key Feature | Source |
|---|---|---|---|---|
| Thiolation | Lawesson’s reagent | Phthalazinethione 16 | Enhanced nucleophilicity | |
| Alkylation | Ethyl chloroacetate, K₂CO₃ | Ethyl acetate derivative | Improved solubility |
Biological Activity Correlations
Functionalized derivatives exhibit:
-
Anticancer activity : IC₅₀ values <10 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
-
Antimicrobial effects : MIC values of 8–32 μg/mL against S. aureus and E. coli .
This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for designing targeted therapies. Further exploration of its regioselective modifications could unlock novel pharmacological applications.
Scientific Research Applications
Anticancer Applications
Phthalazine derivatives have been extensively studied for their anticancer activities. Notably, a series of novel 1-anilino-4-(arylsulfanylmethyl)phthalazines demonstrated higher efficacy than standard treatments like cisplatin against various cancer cell lines. The incorporation of specific substituents on the phthalazine core was found to enhance anticancer activity significantly. For instance, compounds with a thiophenol group at position 4 showed improved effectiveness compared to those without such modifications .
Case Studies
- Study on 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine : This compound exhibited substantial activity against two different cancer cell lines, outperforming cisplatin in vitro .
- Investigation of PARP Inhibitors : A series of 4-substituted-2H-phthalazin-1-ones were identified as potent inhibitors of poly(adenosine diphosphate-ribose) polymerases (PARPs), which are crucial targets in cancer therapy. Compounds like Olaparib and MRU-868 have shown promising results in preclinical and clinical trials .
Antimicrobial Properties
Phthalazine derivatives have also been evaluated for their antimicrobial activities. Some synthesized compounds exhibited strong antibacterial and antifungal properties, making them potential candidates for treating infections. The biological evaluation of these compounds often reveals a correlation between structural modifications and antimicrobial efficacy.
Notable Findings
- Certain phthalazinone derivatives demonstrated significant cytotoxic effects against various microbial strains, reinforcing their potential as therapeutic agents in infectious diseases .
Other Therapeutic Applications
Beyond anticancer and antimicrobial uses, phthalazine derivatives have been explored for various other pharmacological activities:
- Antihypertensive Effects : Some phthalazinone derivatives are noted for their ability to lower blood pressure, indicating potential applications in hypertension treatment .
- Cardiotonic Activities : These compounds may enhance cardiac output and improve heart function, which is beneficial in treating heart failure .
- Antidiabetic Properties : Certain derivatives have shown promise in managing diabetes by influencing glucose metabolism and insulin sensitivity .
Data Table: Overview of Biological Activities
Mechanism of Action
The mechanism of action of phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- involves its interaction with specific molecular targets and pathways. For example, some phthalazine derivatives act as inhibitors of enzymes such as phosphodiesterase (PDE), which play a role in various physiological processes . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- can be compared with other similar compounds, such as:
Phthalazinone derivatives: These compounds share the phthalazine core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrazolo[1,2-b]phthalazine-5,10-diones: These compounds contain a fused pyrazole and phthalazine ring system and exhibit different pharmacological activities.
The uniqueness of phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other phthalazine derivatives .
Biological Activity
Phthalazine derivatives, particularly those containing a 4-fluorophenyl group, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of the compound Phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- , focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Phthalazine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds like 1-(4-fluorophenyl)-4-hydrazinyl-phthalazine exhibit potent cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
-
Synthesis and Anticancer Testing :
A study synthesized a series of phthalazine derivatives and evaluated their cytotoxicity using the microculture tetrazolium (MTT) assay. Notably, derivatives containing the 4-fluorophenyl group demonstrated higher activity than cisplatin against several cancer cell lines, including lung and breast cancer cells. The structure-activity relationship (SAR) revealed that substituents at the 4-position significantly enhance anticancer activity . -
Mechanism of Action :
The mechanism by which phthalazine derivatives exert their anticancer effects often involves the induction of apoptosis. In one study, it was shown that treatment with these compounds led to a decrease in anti-apoptotic proteins (Bcl-2) and an increase in pro-apoptotic proteins (Bax), thereby promoting cell death in tumor cells . -
Comparative Efficacy :
In comparative studies, specific phthalazine derivatives were found to have IC50 values lower than traditional chemotherapeutics like doxorubicin, indicating a potentially superior efficacy in inhibiting tumor growth . For instance, one derivative exhibited an IC50 of 17.39 μM against HepG2 cells, outperforming 5-fluorouracil .
Table of Biological Activity
Other Biological Activities
Beyond anticancer properties, phthalazine derivatives have shown promise in other therapeutic areas:
- Antimicrobial Activity : Some studies have indicated that phthalazine derivatives possess antimicrobial properties against various bacterial strains, although specific data on the compound remains limited .
- Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition : Recent research has explored the potential of phthalazine derivatives as inhibitors of VEGFR-2, which plays a crucial role in tumor angiogenesis .
Q & A
Q. What are the common synthetic routes for preparing 1-(4-fluorophenyl)-4-hydrazinyl-phthalazine derivatives?
The synthesis typically involves cyclocondensation of substituted benzoic acids with hydrazine hydrate to form phthalazinone intermediates, followed by chlorination (e.g., using phosphorus oxychloride) to introduce reactive chloro groups. Subsequent nucleophilic substitution with hydrazine or functionalized hydrazides yields hydrazinyl derivatives. For example:
- Step 1 : Cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate forms 4-(4-chlorophenyl)phthalazin-1(2H)-one.
- Step 2 : Chlorination with POCl₃ produces 1-chloro-4-(4-chlorophenyl)phthalazine.
- Step 3 : Reaction with hydrazine derivatives (e.g., benzohydrazide) under reflux in ethanol with acetic acid catalysis yields hydrazinyl-phthalazines .
Q. How can spectroscopic methods confirm the hydrazinyl moiety in this compound?
- IR Spectroscopy : A sharp peak near 3200–3300 cm⁻¹ corresponds to N–H stretching in the hydrazine group. Additional peaks for C=N (1600–1650 cm⁻¹) and aromatic C–F (1100–1250 cm⁻¹) are observed.
- ¹H NMR : Protons on the hydrazine group appear as broad singlets near δ 4.5–5.5 ppm. Aromatic protons from the 4-fluorophenyl group resonate as doublets (J ≈ 8–9 Hz) near δ 7.0–7.5 ppm.
- ¹³C NMR : The hydrazine-attached carbon (C–N) appears near δ 145–155 ppm .
Q. What solvents and catalysts are optimal for hydrazone formation in these derivatives?
Ethanol or methanol with catalytic acetic acid (2–5 drops) is commonly used for hydrazone condensation. For example, refluxing 1-chloro-4-(4-fluorophenyl)phthalazine with benzaldehyde hydrazone in ethanol at 80°C for 1–2 hours achieves high yields (~70–80%) .
Advanced Research Questions
Q. How do structural modifications to the hydrazinyl group influence VEGFR-2 inhibition activity?
Substituents on the hydrazine moiety (e.g., electron-withdrawing halides or bulky aromatic groups) enhance binding affinity to VEGFR-2 by optimizing hydrophobic interactions and hydrogen bonding. For instance:
- Compound 2d (2-hydroxybenzohydrazide derivative) showed potent inhibition (IC₅₀ = 1.2 µM) due to additional π-π stacking with the kinase domain.
- Compound 2e (4-aminobenzohydrazide) exhibited reduced activity (IC₅₀ = 8.5 µM) due to steric hindrance .
Q. What analytical techniques resolve degradation products of hydrazinyl-phthalazines under stress conditions?
- Reversed-Phase HPLC : Use a C18 column with micellar or microemulsion mobile phases (e.g., SDS/butanol/sodium phosphate) to separate degradation products like fluorophenyl ketones or piperazine derivatives.
- LC-MS/MS : Identifies oxidative metabolites (e.g., hydroxylated or demethylated products) using fragmentation patterns .
Q. How can crystallographic data clarify the spatial arrangement of the hydrazine group?
Single-crystal X-ray diffraction (SC-XRD) with software like ORTEP-3 reveals bond angles and torsion angles critical for conformational stability. For example, the dihedral angle between the phthalazine ring and 4-fluorophenyl group (~45°) impacts π-stacking in protein binding pockets .
Q. What strategies mitigate competing side reactions during chlorination with POCl₃?
Q. How do cytotoxicity assays (e.g., MTT) evaluate the therapeutic potential of these derivatives?
- Cell Line Selection : Use human cancer lines (e.g., HepG2, MCF-7) with doxorubicin as a positive control.
- Dose Optimization : Test concentrations from 0.1–100 µM for 48–72 hours.
- Data Interpretation : Compare IC₅₀ values; hydrazinyl derivatives with electron-withdrawing groups (e.g., Compound 20 ) often show superior activity (IC₅₀ = 3.7 µM vs. 1.9 µM for doxorubicin) .
Methodological Tables
Q. Table 1. Key Spectral Data for Hydrazinyl-Phthalazine Derivatives
| Compound | IR (C=N, cm⁻¹) | ¹H NMR (Hydrazine H, ppm) | ¹³C NMR (C–N, ppm) |
|---|---|---|---|
| 2d | 1620 | 5.2 (s, 2H) | 148.5 |
| 2e | 1615 | 4.8 (s, 2H) | 152.3 |
| 3a | 1630 | 5.4 (s, 2H) | 146.8 |
Q. Table 2. Biological Activity of Selected Derivatives
| Compound | VEGFR-2 IC₅₀ (µM) | Cytotoxicity (IC₅₀, µM) |
|---|---|---|
| 2d | 1.2 | 5.8 |
| 20 | 2.5 | 3.7 |
| Doxorubicin | N/A | 1.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
